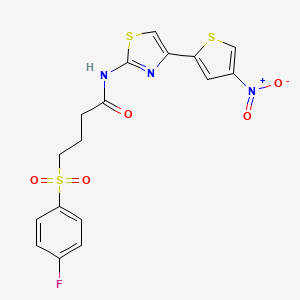

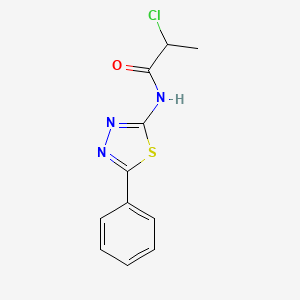

![molecular formula C9H18ClN B2741189 7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 856355-44-7](/img/structure/B2741189.png)

7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride, also known as DMHA, is a synthetic compound that has been gaining attention in the scientific research community. It is a derivative of 2-amino-6-methylheptane and has been used in various fields of research due to its unique properties. In

Scientific Research Applications

Synthetic Organic Chemistry

Substitution and Isomerization Reactions : Research has shown the ability to substitute the dimethylamino group in certain bicyclic systems, demonstrating the compound's versatility in synthetic organic chemistry. This process involves a sequence of substitutions and isomerizations, highlighting the compound's utility in complex organic syntheses (Vilsmaier & Kristen, 1982).

Synthesis of Analogs and Derivatives : The synthesis of non-chiral, rigid analogs of aminoadipic acid from dimethyl derivatives demonstrates the compound's foundational role in creating biochemically relevant molecules. Such derivatives have potential applications in medicinal chemistry and drug design (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Multigram Preparation and Stereochemistry : The development of multigram synthesis processes for enantiomers of bicyclic amines, including detailed stereochemistry assignment, supports the compound's role in large-scale chemical synthesis and pharmaceutical development (Chamberlain et al., 2021).

Materials Science and Engineering

Macrocyclic Ligands and Metal Complexes : The creation of pendant-arm macrocycles that contain bicyclic amine groups showcases the compound's utility in materials science, particularly in the synthesis of metal complexes with specific optical or catalytic properties (Alcock et al., 1988).

Photophysical Properties and Stability : The effects of substituting the amino group on the photophysical properties and stability of near-infrared fluorescent dyes highlight the compound's potential in developing advanced imaging agents and materials with unique optical properties (Grzybowski et al., 2020).

Pharmaceutical Applications

- Prodrug Carriers : Studies on the use of oxidized cellulose as a macromolecular prodrug carrier, where 7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride derivatives could be involved, illustrate the compound's relevance in pharmaceutical sciences, particularly in drug delivery systems (Zhu, Kumar, & Banker, 2001).

properties

IUPAC Name |

7,7-dimethylbicyclo[2.2.1]heptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-8(2)7-3-5-9(8,10)6-4-7;/h7H,3-6,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZJNSQPOPBEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonyl fluoride](/img/structure/B2741112.png)

![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)

![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)